REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[CH2:7][CH:6](/[CH:8]=[CH:9]/[O:10]C)[CH2:5][CH2:4][O:3]1.Cl>C1COCC1>[CH3:1][C:2]1([CH3:12])[CH2:7][CH:6]([CH2:8][CH:9]=[O:10])[CH2:5][CH2:4][O:3]1
|
Name
|
|
Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
|
CC1(OCCC(C1)\C=C\OC)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After 1 hour the mixture was extracted with diethyl ether (3×25 ml)
|
Duration
|
1 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ether extracts dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo (at 50 mbar and water bath at 15° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCCC(C1)CC=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |